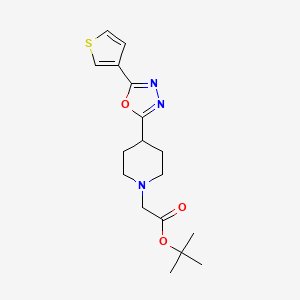

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Description

This compound features a hybrid heterocyclic scaffold combining a 1,3,4-oxadiazole ring, a piperidine moiety, and a thiophen-3-yl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly as a bioactive molecule targeting enzymes or receptors.

Propriétés

IUPAC Name |

tert-butyl 2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-17(2,3)23-14(21)10-20-7-4-12(5-8-20)15-18-19-16(22-15)13-6-9-24-11-13/h6,9,11-12H,4-5,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFUVAXMJFRBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(CC1)C2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters.

Mode of Action

The compound is involved in a radical approach for the catalytic protodeboronation of alkyl boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation.

Activité Biologique

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a compound that incorporates a piperidine ring and an oxadiazole moiety, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C16H21N3O3S

- Molecular Weight : 335.421 g/mol

- IUPAC Name : tert-butyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

This structure suggests potential interactions with biological targets due to the presence of the thiophene and oxadiazole rings, which are known to enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro tests have shown that compounds containing oxadiazole rings can inhibit cell proliferation in various cancer cell lines. Notably, compounds similar to this compound demonstrated IC50 values ranging from 0.86 to 19.5 μM against different cancer types, including breast carcinoma (T47D) and colon carcinoma (HT-29) .

| Cell Line | IC50 (μM) |

|---|---|

| Breast Carcinoma (T47D) | 19.5 |

| Colon Carcinoma (HT-29) | 10.38 |

| Glioma (C6) | 1.01 |

These findings suggest a promising anticancer profile for the compound.

Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with similar structures can exhibit antibacterial and antifungal activities:

- Mechanism of Action : The presence of the oxadiazole ring contributes to the inhibition of microbial growth by interfering with essential cellular processes .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated various oxadiazole derivatives for their anticancer activities. The results demonstrated that modifications in the chemical structure significantly influenced their efficacy against cancer cell lines . The study highlighted the importance of hydrophobic interactions between the compound and target proteins.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of oxadiazole derivatives against Mycobacterium bovis and other pathogens. The study found that specific modifications led to enhanced activity against dormant bacterial states, indicating potential therapeutic applications in treating infections .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Synthetic Challenges: The piperidine-thiophene linkage in the target compound may introduce steric hindrance during synthesis, contrasting with 6a’s linear phenoxy structure.

- However, experimental validation is absent.

- Evidence Gaps: No direct data on the target compound’s crystallography, stability, or bioactivity are provided. SHELX programs (e.g., SHELXL for refinement) are widely used in small-molecule crystallography , but their application to this compound remains unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.